Didemethyl Citalopram Hydrobromide is a significant compound in the class of selective serotonin reuptake inhibitors, primarily recognized as a metabolite of Citalopram. This compound has garnered attention due to its pharmacological properties and its role in the metabolism of Citalopram, which is widely used for the treatment of major depressive disorder and anxiety disorders. Understanding Didemethyl Citalopram Hydrobromide involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications.
Didemethyl Citalopram Hydrobromide is classified as a tertiary amine and a derivative of Citalopram. It is produced through the metabolic pathway of Citalopram in the human body, where it is formed by the demethylation process. The compound's chemical structure can be represented by the International Union of Pure and Applied Chemistry name: (S)-N,N-Dimethyl-1-(3-dimethylaminopropyl)-1H-indole-4-carbonitrile hydrobromide. Its CAS number is 166037-78-1, indicating its unique identity in chemical databases .
The synthesis of Didemethyl Citalopram Hydrobromide can be derived from Citalopram through various methods involving demethylation. The primary method involves enzymatic transformation or chemical demethylation using reagents that facilitate the removal of methyl groups from the Citalopram molecule.
The molecular structure of Didemethyl Citalopram Hydrobromide features a complex arrangement characteristic of its pharmacological activity. The core structure includes an indole moiety with a propyl chain substituted with dimethylamine groups.
Didemethyl Citalopram Hydrobromide can participate in various chemical reactions typical for tertiary amines, including nucleophilic substitutions and electrophilic additions.
Didemethyl Citalopram Hydrobromide acts primarily as a serotonin reuptake inhibitor, similar to its parent compound Citalopram. By inhibiting the reuptake of serotonin at synaptic clefts, it increases serotonin availability in the brain, contributing to its antidepressant effects.
In vitro studies suggest that while Didemethyl Citalopram has some serotonin reuptake inhibition activity, it is less potent than Citalopram itself . The pharmacokinetics indicate that Didemethyl Citalopram reaches peak plasma concentrations within hours after administration.
Didemethyl Citalopram Hydrobromide is primarily used in scientific research to understand the metabolic pathways of antidepressants and their effects on serotonin levels. It serves as a reference standard in analytical chemistry for studying drug metabolism and pharmacokinetics. Additionally, it may have potential therapeutic applications as a less potent alternative to traditional antidepressants, warranting further investigation into its efficacy and safety profiles.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4